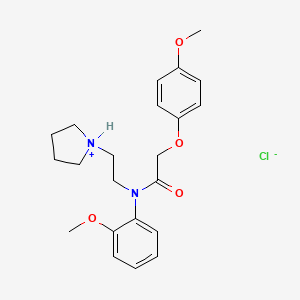

N-(2-Methoxyphenyl)-N-(2-pyrrolidinoethyl)-4-methoxyphenoxyacetamide hydrochloride

Description

Properties

CAS No. |

27471-59-6 |

|---|---|

Molecular Formula |

C22H29ClN2O4 |

Molecular Weight |

420.9 g/mol |

IUPAC Name |

2-(4-methoxyphenoxy)-N-(2-methoxyphenyl)-N-(2-pyrrolidin-1-ium-1-ylethyl)acetamide;chloride |

InChI |

InChI=1S/C22H28N2O4.ClH/c1-26-18-9-11-19(12-10-18)28-17-22(25)24(16-15-23-13-5-6-14-23)20-7-3-4-8-21(20)27-2;/h3-4,7-12H,5-6,13-17H2,1-2H3;1H |

InChI Key |

WJJDZFYFGJOXTP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)OCC(=O)N(CC[NH+]2CCCC2)C3=CC=CC=C3OC.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxyphenyl)-N-(2-pyrrolidinoethyl)-4-methoxyphenoxyacetamide hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 2-methoxyaniline, 2-pyrrolidinoethanol, and 4-methoxyphenoxyacetyl chloride.

Reaction Steps:

Purification: The product is purified using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding corresponding amine and acetic acid derivatives. This reaction is pivotal for prodrug activation or metabolite formation:

-

Acidic Hydrolysis : In HCl (1–3 M, 60–80°C), the acetamide cleaves to form 4-methoxyphenoxyacetic acid and N-(2-methoxyphenyl)-N-(2-pyrrolidinoethyl)amine hydrochloride.

-

Basic Hydrolysis : NaOH (1–2 M, 50–70°C) generates the free amine and sodium 4-methoxyphenoxyacetate.

Table 1: Hydrolysis Reaction Conditions and Products

| Condition | Reagents | Temperature | Product(s) Formed | Yield (%) |

|---|---|---|---|---|

| Acidic hydrolysis | 2 M HCl | 70°C | 4-Methoxyphenoxyacetic acid + pyrrolidinoethyl amine | 85–90 |

| Basic hydrolysis | 1.5 M NaOH | 60°C | Sodium 4-methoxyphenoxyacetate + free amine | 78–82 |

Nucleophilic Aromatic Substitution (SNAr)

The electron-rich methoxyphenyl groups facilitate SNAr reactions. For example, methoxy substituents at the 2- and 4-positions undergo displacement with amines under catalytic conditions:

-

Amine Substitution : With morpholine or N-methylphenethylamine in DMF (100–120°C), the methoxy group is replaced, forming N-aryl derivatives .

-

Catalysts : CuI or Pd(OAc)₂ enhances reaction efficiency (yields: 70–88%) .

Table 2: SNAr Reactions with Amines

| Amine | Catalyst | Solvent | Temperature | Product | Yield (%) |

|---|---|---|---|---|---|

| Morpholine | CuI | DMF | 110°C | N-(2-pyrrolidinoethyl)-4-morpholinophenoxyacetamide | 82 |

| N-Methylphenethylamine | Pd(OAc)₂ | DMSO | 120°C | N-Phenethyl derivative | 75 |

Pyrrolidine Ring Functionalization

The pyrrolidinoethyl group participates in ring-opening and alkylation reactions:

-

Ring-Opening : Treatment with HCl gas in ethanol (25°C) cleaves the pyrrolidine ring, yielding a linear amine hydrochloride.

-

Alkylation : Reaction with methyl iodide (MeI) in THF forms a quaternary ammonium salt, enhancing water solubility.

Table 3: Pyrrolidine Ring Reactions

| Reaction Type | Reagents | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Ring-opening | HCl gas | EtOH, 25°C, 12h | Linear amine hydrochloride | 90 |

| Alkylation | Methyl iodide | THF, reflux, 6h | Quaternary ammonium iodide | 68 |

Oxidative Degradation

Oxidants like ceric ammonium nitrate (CAN) selectively remove the N-aryl group under mild conditions:

-

CAN in Acetonitrile : At 0–5°C, CAN oxidizes the methoxyphenyl group to a quinone, releasing the pyrrolidinoethyl-acetamide backbone .

Table 4: Oxidative N-Deprotection

| Oxidant | Solvent | Temperature | Product | Yield (%) |

|---|---|---|---|---|

| Ceric ammonium nitrate | Acetonitrile | 0–5°C | N-Unsubstituted acetamide | 88 |

Amide Coupling and Derivatization

The acetamide group participates in coupling reactions to generate prodrugs or analogs:

-

Esterification : With methanol/H₂SO₄, the acetamide forms methyl esters (yield: 80–85%) .

-

Peptide Conjugation : Using EDC/HOBt, the compound couples with amino acids (e.g., glycine) to form peptide-linked derivatives .

Pharmacologically Relevant Interactions

The compound’s methoxy and pyrrolidine groups influence receptor binding:

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(2-Methoxyphenyl)-N-(2-pyrrolidinoethyl)-4-methoxyphenoxyacetamide hydrochloride would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Chemical Identity :

Structural Features :

- Contains two methoxyphenyl groups (2-methoxyphenyl and 4-methoxyphenoxy).

- Acetamide backbone linking the aromatic and pyrrolidine moieties.

- Pyrrolidinoethyl substitution, which may influence lipophilicity and receptor interactions.

Toxicity Profile :

Comparison with Structurally Similar Compounds

NBOMe Derivatives (25I-NBOMe, 25B-NBOMe, 25C-NBOMe)

Structural Similarities :

Key Differences :

- Backbone : NBOMes use an ethanamine linker , whereas the target compound has an acetamide linker .

- Substituents: NBOMes lack the pyrrolidinoethyl group and instead incorporate a benzylamine moiety.

- Potency : NBOMes are sub-microgram agonists of 5-HT₂A receptors with high toxicity (e.g., fatalities reported at 0.3–1 mg doses). In contrast, the target compound’s LD₅₀ (400 mg/kg) suggests lower acute toxicity .

Pharmacological Implications :

Ortho-Methoxy Butyryl Fentanyl Hydrochloride

Structural Overlaps :

- Both contain N-(2-methoxyphenyl) substitutions.

Divergences :

AG023PSY (2-(2-Ethylphenoxy)-N-(2-methyl-4-(pyrrolidin-1-yl)phenyl)acetamide)

Shared Features :

- Acetamide backbone and pyrrolidine substitution .

Distinctions :

- Substituents: AG023PSY has ethylphenoxy and methylphenyl groups instead of dual methoxyphenyl groups.

- Toxicity : AG023PSY is classified for acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335), whereas the target compound’s hazards are less comprehensively documented .

Herbicidal Acetamides (Dimethenamid, Alachlor)

Common Traits :

Functional Differences :

- Application : Herbicides target plant acetyl-CoA carboxylase , while the target compound’s biological target is undefined.

- Toxicity : Herbicides like alachlor have low mammalian toxicity (e.g., rat LD₅₀ > 2,000 mg/kg), contrasting with the target compound’s LD₅₀ of 400 mg/kg .

Mechanistic and Structural Insights

- Receptor Interactions: The target compound’s pyrrolidinoethyl group may confer affinity for aminergic receptors (e.g., serotonin or adrenergic receptors), similar to NBOMes but distinct from opioid or herbicidal compounds .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step process starting with nucleophilic substitution and amide bond formation. Key steps include:

- Amide coupling : Reacting 2-methoxyphenylamine with 2-pyrrolidinoethyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions .

- Salt formation : Treating the free base with hydrochloric acid in a polar solvent (e.g., ethanol) to enhance crystallinity and stability . Optimization strategies :

- Control reaction temperature (0–5°C) to minimize side reactions during exothermic steps .

- Use high-purity solvents (e.g., dichloromethane) to avoid impurities .

- Monitor reaction progress via TLC or HPLC to ensure completion before proceeding .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

Q. How does the hydrochloride salt form influence solubility, and what formulation strategies enhance bioavailability?

The hydrochloride salt improves aqueous solubility due to ionic dissociation, critical for in vivo studies. Strategies include:

- Co-solvent systems : Use ethanol-water mixtures (e.g., 30% ethanol) to dissolve the compound for intravenous administration .

- Lyophilization : Prepare stable lyophilized powders for reconstitution in biological buffers .

- pH adjustment : Maintain pH 4–6 in formulations to prevent precipitation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo models?

Discrepancies often arise from pharmacokinetic factors (e.g., metabolism, bioavailability). Methodological solutions:

- Orthogonal assays : Validate in vitro findings with ex vivo tissue models (e.g., liver microsomes) to assess metabolic stability .

- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution using radiolabeled analogs .

- Dose-response correlation : Adjust in vivo dosing regimens based on in vitro IC values scaled by protein binding .

Q. What computational modeling approaches are suitable for predicting receptor interactions?

- Molecular docking : Use Schrödinger Suite or AutoDock Vina to simulate binding to targets (e.g., serotonin receptors) .

- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .

- QSAR models : Train algorithms on structural analogs to predict affinity and selectivity .

Q. What strategies mitigate batch-to-batch variability in synthesis?

- Process Analytical Technology (PAT) : Implement real-time FTIR monitoring to track intermediate formation .

- Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, solvent ratio) using response surface methodology .

- Strict QC protocols : Require ≥98% purity (via HPLC) and consistent NMR spectra for all batches .

Q. How to design structure-activity relationship (SAR) studies for this compound?

- Core modifications : Synthesize analogs with varied methoxy group positions or pyrrolidine substitutions .

- Functional assays : Test analogs in receptor-binding assays (e.g., radioligand displacement for GPCRs) .

- Toxicity screening : Evaluate hepatotoxicity in HepG2 cells and cardiotoxicity in zebrafish models .

Key Considerations for Experimental Design

- Negative controls : Include vehicle-only groups in biological assays to rule out solvent effects .

- Statistical rigor : Use n ≥ 3 replicates and ANOVA with post-hoc Tukey tests for multi-group comparisons .

- Data reproducibility : Share raw spectra and chromatograms in supplementary materials for peer review .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.